molecular formula C12H9NOS B12555928 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one CAS No. 188739-03-9

1H-Thiopyrano[3,4-b]quinolin-4(3H)-one

Cat. No.: B12555928
CAS No.: 188739-03-9
M. Wt: 215.27 g/mol
InChI Key: HXNMOWPPKDGURM-UHFFFAOYSA-N
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Description

1H-Thiopyrano[3,4-b]quinolin-4(3H)-one is a heterocyclic compound that features a fused ring system combining a thiopyran and a quinoline moiety

Preparation Methods

The synthesis of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one can be achieved through several methods. One notable approach involves the reaction of 2-alkynylquinoline-3-carbonitriles with sodium sulphide (Na2S·9H2O) under catalyst-free conditions at room temperature. This method is eco-friendly and yields diverse functionalized thiopyrano[4,3-b]quinolin-1-ones through sulfuration, annulation, and aerial oxidation .

Chemical Reactions Analysis

1H-Thiopyrano[3,4-b]quinolin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1H-Thiopyrano[3,4-b]quinolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Properties

CAS No.

188739-03-9

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1H-thiopyrano[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H9NOS/c14-12-7-15-6-11-9(12)5-8-3-1-2-4-10(8)13-11/h1-5H,6-7H2

InChI Key

HXNMOWPPKDGURM-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)CS1

Origin of Product

United States

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